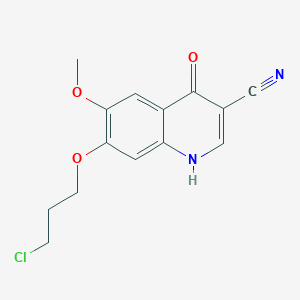

2-Amino-5-chloro-6-methylpyrazine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

-

Photodetectors : Pyrazine compounds have been used in the development of self-powered flexible ultraviolet (UV) photodetectors . These detectors are based on one-dimensional (1D) micro/nanowires and have wide potential applications. The photodetectors exhibit commendable rectifying properties and a high peak responsivity .

-

Nonlinear Optics and Optical Limiting Applications : Pyrazine compounds have been used in the synthesis and growth of novel organic single crystals for nonlinear optics and optical limiting applications . These crystals possess good thermal stability and high optical transmittance .

-

Optoelectronics Device Applications : Pyrazine compounds have been used in the development of new organic charge-transfer crystals for optoelectronics device applications .

-

Anti-inflammatory Activities : Pyrimidines, which are similar to pyrazines, have been found to have a range of pharmacological effects including anti-inflammatory . Specifically, numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives have been reported for their possible inhibitory effects against immune-induced nitric oxide generation .

-

Inhibition of Platelet Aggregation : 2-amino-5,6-diphenylpyrazine derivatives have shown potent inhibition of platelet aggregation, which is promising for the treatment of various vascular diseases .

-

Insecticides : 2-amino-5-chloro-N,3-dimethylbenzamide, which can be synthesized from 2-Amino-5-chloro-6-methylpyrazine, is useful for the preparation of certain anthranilamide compounds that are of interest as insecticides .

Propiedades

IUPAC Name |

5-chloro-6-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-5(6)8-2-4(7)9-3/h2H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKKXYGANVOGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626728 | |

| Record name | 5-Chloro-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chloro-6-methylpyrazine | |

CAS RN |

453548-87-3 | |

| Record name | 5-Chloro-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)

![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)